

# comparative study of hole mobility in different phenyl-substituted rubicenes

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Compound of Interest

Compound Name: 5-Methoxy-12-phenylrubicene

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A Comparative Analysis of Hole Mobility in Phenyl-Substituted Rubicenes for Advanced Organic Electronics

For researchers and scientists in the field of organic electronics, the development of high-performance p-type organic semiconductors is crucial for the advancement of next-generation devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Rubicene, a polycyclic aromatic hydrocarbon, has emerged as a promising candidate due to its excellent electronic properties. This guide provides a comparative study of the hole mobility in unsubstituted rubicene and its phenyl-substituted derivatives, supported by experimental data, to aid in the selection and design of materials for organic semiconductor applications.

## **Performance Comparison of Rubicene Derivatives**

The introduction of phenyl-containing substituents to the rubicene core has been investigated as a strategy to modulate its molecular packing and charge transport properties. Here, we compare the experimentally determined hole mobilities of unsubstituted rubicene with a silylethynylated dibenzo[a,m]rubicene derivative.



Compound	Substitution	Device Architecture	Hole Mobility (µh) [cm²/Vs]	On/Off Ratio (lon/loff)
Rubicene	Unsubstituted	Bottom-gate, Bottom-contact OFET	0.20 - 0.32[1][2]	1.0 x 10 <sup>4</sup> - 2.5 x 10 <sup>4</sup> [1][2]
Dibenzo[a,m]rubi cene derivative	Silylethynylated	Solution- processed thin- film transistor	up to 1.0[3][4][5]	-

### Key Findings:

- Enhanced Mobility with Substitution: The silylethynylated dibenzo[a,m]rubicene derivative exhibits a significantly higher hole mobility of up to 1.0 cm²/Vs compared to unsubstituted rubicene (0.20 0.32 cm²/Vs).[1][2][3][4][5]
- Impact of Molecular Packing: The substitution with silylethynyl groups influences the
  molecular packing of the dibenzo[a,m]rubicene in the solid state, which is a critical factor for
  efficient charge transport.[3][4][5]
- Device Performance: The improved hole mobility in the substituted derivative suggests its potential for fabricating higher-performance organic electronic devices.

# **Experimental Protocols**

The determination of hole mobility in these rubicene derivatives was primarily conducted using Organic Field-Effect Transistors (OFETs). The following is a generalized experimental protocol for the fabrication and characterization of such devices.

## **OFET Fabrication**

A common device architecture for evaluating the performance of rubicene-based materials is the bottom-gate, bottom-contact (BGBC) OFET.

• Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO<sub>2</sub>) layer is typically used as the substrate, where the silicon acts as the gate electrode and the SiO<sub>2</sub> as the gate dielectric.



- Electrode Deposition: Source and drain electrodes, commonly made of gold (Au), are patterned on the SiO<sub>2</sub> surface through photolithography and lift-off, or by using a shadow mask during thermal evaporation.
- Surface Treatment (Optional but Recommended): To improve the interface between the
  organic semiconductor and the dielectric, a self-assembled monolayer (SAM) such as
  pentafluorobenzenethiol (PFBT) can be applied to the Au electrodes.[1][2] This treatment can
  reduce the hole injection barrier.[1][2]
- Organic Semiconductor Deposition: The rubicene or its derivative is then deposited as the active layer.
  - For Unsubstituted Rubicene: Thermal evaporation under high vacuum is a common method to form a polycrystalline thin film.[1][2]
  - For Silylethynylated Dibenzo[a,m]rubicene: Solution-processing techniques, such as spin-coating or drop-casting, are utilized to deposit the material from a suitable solvent.[3][4][5]
- Annealing: The fabricated device is often annealed to improve the crystallinity and morphology of the organic semiconductor film, which can enhance device performance.

# **Hole Mobility Measurement**

The hole mobility ( $\mu$ ) is extracted from the transfer characteristics of the OFET, which is a plot of the drain-source current (I\_ds) versus the gate-source voltage (V\_gs) at a constant drain-source voltage (V\_ds). The measurement is typically performed in a probe station under an inert atmosphere (e.g., nitrogen) to prevent degradation of the organic material.

The mobility is calculated in the saturation regime using the following equation:

$$I_ds = (\mu * C_i * W) / (2 * L) * (V_gs - V_th)^2$$

where:

- I\_ds is the drain-source current
- μ is the charge carrier mobility

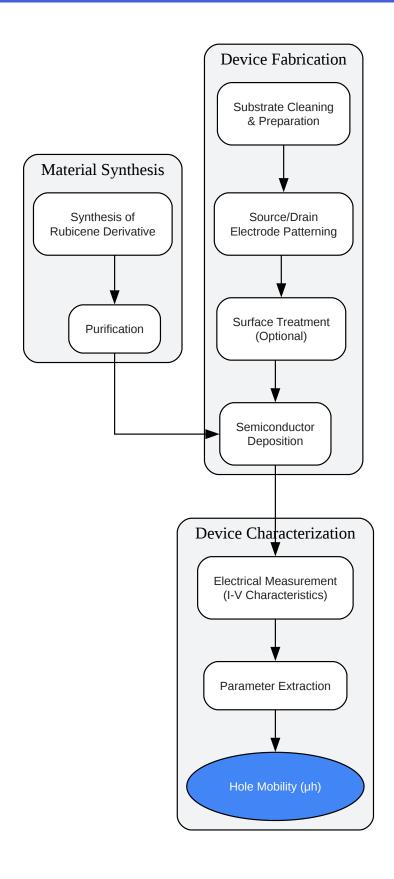


- C\_i is the capacitance per unit area of the gate dielectric
- W is the channel width
- L is the channel length
- V\_gs is the gate-source voltage
- V\_th is the threshold voltage

# **Logical Workflow for Hole Mobility Determination**

The following diagram illustrates the general workflow for determining the hole mobility of a novel organic semiconductor.





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Caption: Experimental workflow for determining hole mobility.



In conclusion, the strategic substitution of the rubicene core, as demonstrated with the silylethynylated dibenzo[a,m]rubicene, presents a promising avenue for enhancing hole mobility in organic semiconductors. This comparative guide, based on available experimental data, highlights the potential of such derivatives for the development of high-performance organic electronic devices. Further research into other phenyl-substituted rubicenes is warranted to expand the library of high-mobility p-type materials.

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